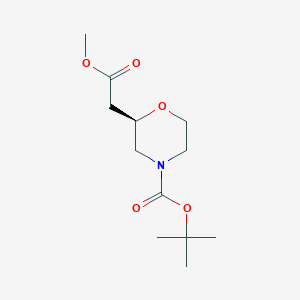
(R)-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a tert-butyl group, a methoxycarbonyl group, and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxycarbonylation: The methoxycarbonyl group can be introduced through the reaction of the morpholine derivative with methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or amines replace existing substituents.
Hydrolysis: The ester groups in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate: A similar compound without the specific ® configuration.
Morpholine-4-carboxylate derivatives: Compounds with variations in the substituents on the morpholine ring.
Uniqueness
®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is unique due to its specific ® configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in stereoselective synthesis and applications where chirality plays a crucial role.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
FRZZQROAGVAOAG-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


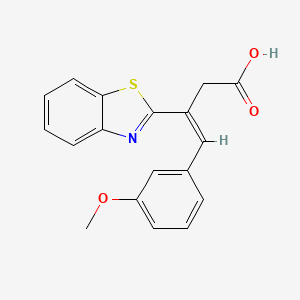
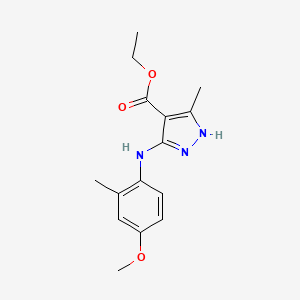
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

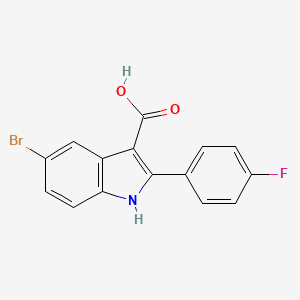
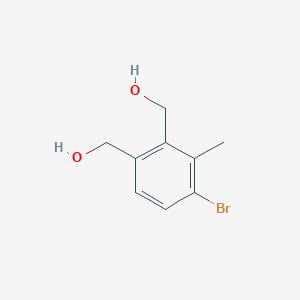

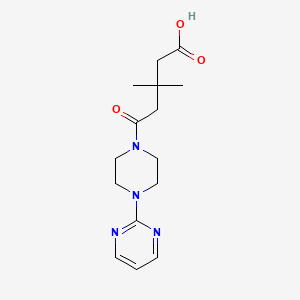

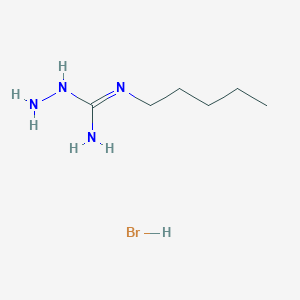
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)

